sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate
Overview
Description
Mechanism of Action
Target of Action
Sodium 3-(10H-Phenothiazin-10-yl)propane-1-sulfonate, also known as Sodium Phenothiazine-10-yl-propylsulfonate, primarily targets the enzyme Horseradish Peroxidase (HRP) . HRP is a heme-containing enzyme that plays a crucial role in biological reactions involving the oxidation of various organic and inorganic substrates .
Mode of Action
The compound acts as an electron transfer mediator . It reacts with HRP-II to release HRP and an enhancer radical of the compound itself . This interaction facilitates the oxidation of luminol, a chemiluminescent compound .
Biochemical Pathways
The compound greatly enhances the light output of the peroxidase-catalyzed luminol chemiluminescent oxidation reaction . The enhancer radical of the compound quickly oxidizes luminol anions to induce light emission . This reaction is part of the broader chemiluminescence pathway, which is often used in biological and analytical studies .
Pharmacokinetics
It’s known that the compound is slightly soluble in dmso, methanol, and heated water , which could influence its bioavailability.
Result of Action
The primary result of the compound’s action is the significant enhancement of the chemiluminescent signal in assays involving the oxidation of luminol . This enhancement can improve the sensitivity and accuracy of these assays, making them more effective for detecting various biomarkers .
Action Environment
The compound is stable under an inert atmosphere and at room temperature . It’s hygroscopic, meaning it readily absorbs moisture from the environment . These environmental factors could influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
SODIUM PHENOTHIAZINE-10-YL-PROPYLSULFONATE is known to interact with horseradish peroxidase (HRP) in the process of catalyzing luminol chemiluminescence peroxidation . This interaction enhances the light output of the peroxidation reaction .
Molecular Mechanism
SODIUM PHENOTHIAZINE-10-YL-PROPYLSULFONATE acts as an electron transfer mediator. It reacts with HRP-II to release HRP and an enhancer radical . This enhancer radical quickly oxidizes luminol anions to induce light emission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PTZ-343 involves a one-pot reaction. Sodium hydride (60% dispersion in mineral oil) is dissolved in dry tetrahydrofuran under an argon atmosphere. A solution of phenothiazine in dry tetrahydrofuran is added, and the mixture is stirred at room temperature and then at 50°C. After cooling, a solution of 1,3-propanesultone in dry tetrahydrofuran is added, and the resulting mixture is stirred. The white precipitate is filtered off, washed with tetrahydrofuran and diethyl ether, and further purified by crystallization from 90% ethanol to give PTZ-343 as white crystals.
Industrial Production Methods
Industrial production methods for PTZ-343 are not widely documented. the synthesis process described above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
PTZ-343 undergoes several types of chemical reactions, including:
Oxidation: PTZ-343 acts as an electron transfer mediator, reacting with horseradish peroxidase to release horseradish peroxidase and a PTZ-343 radical, which oxidizes luminol anions
Substitution: The sulfonate group in PTZ-343 can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Horseradish peroxidase and luminol are commonly used reagents
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Scientific Research Applications
PTZ-343 is widely used in scientific research due to its ability to enhance chemiluminescence. Some of its applications include:
Biology: It is used in immunohistochemistry to detect specific proteins or antigens in tissue samples.
Medicine: PTZ-343 is used in diagnostic assays to improve the sensitivity and accuracy of detection.
Industry: It is used in various industrial applications where enhanced chemiluminescence is required.
Comparison with Similar Compounds
PTZ-343 is unique due to its high efficiency in enhancing chemiluminescence. Similar compounds include:
Biological Activity
Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate, often referred to as SPTZ, is a compound derived from phenothiazine with significant biological activity. This article explores its properties, mechanisms of action, and applications in various fields, particularly in chemiluminescence and as a biochemical enhancer.
- Chemical Name : this compound
- CAS Number : 101199-38-6
- Molecular Formula : C15H14NNaO3S2
- Molecular Weight : 343.403 g/mol
SPTZ acts primarily as a chemiluminescent enhancer in biochemical assays. Its mechanism involves facilitating electron transfer reactions, which are crucial in enhancing the luminescent signals produced during enzymatic reactions. For instance, studies have shown that SPTZ significantly increases the chemiluminescent signal in reactions involving luminol and peroxidase, with optimal enhancement observed at specific pH levels (around 7.2) .
Key Findings:
- Concentration Dependence : The luminescent signal correlates positively with the concentration of SPTZ up to a certain threshold (approximately 1 mM), beyond which the signal begins to decline .
- pH Sensitivity : The effectiveness of SPTZ as an enhancer is also pH-dependent, with maximum activity noted in neutral to slightly acidic conditions .
Applications in Biochemical Assays
SPTZ has been utilized in various biochemical contexts due to its ability to enhance signal detection:
- Chemiluminescence Imaging : SPTZ is employed in portable imaging systems for sensitive detection of biological molecules .
- Peroxidase Assays : It enhances the sensitivity of peroxidase-catalyzed reactions, which are widely used in clinical diagnostics and research applications .
Case Studies
Several studies have highlighted the efficacy of SPTZ in enhancing biochemical assays:
- Luminol-Assisted Reactions :
- Comparative Studies with Other Enhancers :
Data Table: Comparative Analysis of Enhancers
Enhancer | Optimal pH | Max Signal Intensity | Concentration Range |
---|---|---|---|
Sodium Phenothiazine (SPTZ) | 7.2 | High | 0.5 - 1 mM |
Imidazole | 6.5 | Moderate | 0.1 - 0.5 mM |
DMAP | 7.0 | Low | 0.01 - 0.1 mM |
Properties
IUPAC Name |
sodium;3-phenothiazin-10-ylpropane-1-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S2.Na/c17-21(18,19)11-5-10-16-12-6-1-3-8-14(12)20-15-9-4-2-7-13(15)16;/h1-4,6-9H,5,10-11H2,(H,17,18,19);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGYKXFNSKEHED-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14NNaO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635635 | |
Record name | Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60635635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101199-38-6 | |
Record name | Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60635635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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